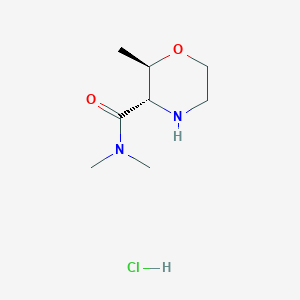

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride

Description

(2R,3S)-N,N,2-Trimethylmorpholine-3-carboxamide hydrochloride is a morpholine derivative characterized by a carboxamide group at position 3 and methyl substitutions at the nitrogen atoms (N,N-dimethyl) and position 2 of the morpholine ring. The stereochemistry (2R,3S) is critical for its physicochemical and biological properties. This compound is commercially available from multiple suppliers (e.g., Klong Industrial Co., Ltd., Hebei Sight Chemicals) and is primarily used in pharmaceutical research and development . The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Properties

IUPAC Name |

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-6-7(8(11)10(2)3)9-4-5-12-6;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVHCAZMSNGBI-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine derivatives and carboxylic acid derivatives.

Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.

Amidation Reaction: The key step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine derivative under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the morpholine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include:

Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s morpholine core, carboxamide group, and stereochemistry distinguish it from analogous molecules. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

*Deduced from structural analysis.

Physicochemical and Pharmacological Properties

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs. For example, (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride () has a carboxylic acid group, which may reduce solubility at physiological pH due to ionization .

- Stereochemical Impact : The (2R,3S) configuration in the target compound likely influences receptor binding specificity, as seen in hybrid compounds based on (2R,3S)-N-benzoyl-3-phenylisoserine (), where stereochemistry affects antiplasmodial activity .

- Biological Activity: Piperidine and isoquinoline derivatives () with dihydrochloride salts exhibit enhanced bioavailability, suggesting that the hydrochloride form of the target compound may optimize pharmacokinetics in drug candidates .

Biological Activity

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is . The compound features a morpholine ring with trimethyl substitutions and a carboxamide functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 188.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

Research indicates that (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride may act as a modulator at various G-protein coupled receptors (GPCRs), particularly cannabinoid receptors CB1 and CB2. These receptors are pivotal in mediating the effects of cannabinoids and are implicated in numerous physiological processes including pain modulation, appetite regulation, and immune response.

Case Study Insights

- Receptor Binding Affinity : In studies examining the binding affinity of various compounds at CB1 and CB2 receptors, (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride demonstrated a higher potency at the CB2 receptor compared to the CB1 receptor. This suggests a potential therapeutic role in modulating immune responses without significant psychoactive effects associated with CB1 activation .

- Efficacy Studies : The efficacy of this compound was evaluated using split NanoLuc luciferase assays to measure GPCR activation. Results showed that the compound could induce significant receptor activation, with an EC50 value indicating its potency in activating the CB2 receptor .

Comparative Analysis with Related Compounds

To better understand the biological activity of (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride, it is useful to compare it with structurally related compounds.

Table 2: Comparative Biological Activity

| Compound | Receptor Type | EC50 (nM) | Emax (%) |

|---|---|---|---|

| (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride | CB1 | Not available | Not available |

| (S)-enantiomer of similar structure | CB1 | 20 | 85 |

| AB-FUBINACA | CB2 | 5 | 90 |

Note: EC50 values represent the concentration required to achieve half-maximal effect.

Pharmacokinetics

The pharmacokinetic profile of (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride remains under investigation. Preliminary data suggest rapid absorption and distribution within biological systems, similar to other morpholine derivatives.

Metabolism and Excretion

Like many compounds in its class, metabolism likely occurs primarily in the liver through cytochrome P450 enzymes. Excretion is expected to occur via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.